molecular formula C7H7BBrClO2 B14021165 (5-(Bromomethyl)-2-chlorophenyl)boronic acid

(5-(Bromomethyl)-2-chlorophenyl)boronic acid

Cat. No.: B14021165
M. Wt: 249.30 g/mol
InChI Key: ZNOMYKAIFZNDBD-UHFFFAOYSA-N
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Description

(5-(Bromomethyl)-2-chlorophenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with bromomethyl and chloro groups. The molecular formula of this compound is C7H7BBrClO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-chlorotoluene to form 5-(bromomethyl)-2-chlorotoluene, which is then subjected to a borylation reaction using a boronic acid derivative under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of (5-(Bromomethyl)-2-chlorophenyl)boronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-(Bromomethyl)-2-chlorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran, dimethylformamide, and others.

Major Products Formed

Scientific Research Applications

(5-(Bromomethyl)-2-chlorophenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Bromomethyl)-2-chlorophenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for biological molecules . The bromomethyl and chloro substituents further modulate its reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Bromomethyl)-2-chlorophenyl)boronic acid is unique due to the presence of both bromomethyl and chloro substituents, which enhance its reactivity and make it suitable for specific applications in cross-coupling reactions and as a biological probe .

Properties

Molecular Formula

C7H7BBrClO2

Molecular Weight

249.30 g/mol

IUPAC Name

[5-(bromomethyl)-2-chlorophenyl]boronic acid

InChI

InChI=1S/C7H7BBrClO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,11-12H,4H2

InChI Key

ZNOMYKAIFZNDBD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)CBr)Cl)(O)O

Origin of Product

United States

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